Basic copper sulfate

説明

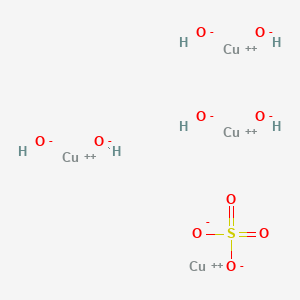

Basic copper sulfate, also known as copper sulfate basic, is an inorganic compound with the chemical formula CuSO₄·3Cu(OH)₂·H₂O. It is a green monoclinic crystal that is sparingly soluble in water. This compound is commonly used as a fungicide and bactericide in agriculture, as well as in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Basic copper sulfate can be synthesized by reacting copper sulfate with calcium hydroxide or sodium hydroxide in a controlled environment. The reaction typically involves mixing aqueous solutions of copper sulfate and the hydroxide under specific temperature and pH conditions to precipitate the this compound.

Industrial Production Methods: In industrial settings, this compound is produced by treating copper sulfate with an excess of calcium hydroxide or sodium hydroxide. The reaction is carried out in large reactors where the temperature and pH are carefully monitored to ensure the formation of the desired product. The resulting precipitate is then filtered, washed, and dried to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state compounds.

Reduction: It can also be reduced to lower oxidation state compounds in the presence of reducing agents.

Substitution: this compound can participate in substitution reactions where the hydroxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Ammonia, various organic ligands.

Major Products Formed:

Oxidation: Copper(II) oxide, copper(II) sulfate.

Reduction: Copper(I) oxide, elemental copper.

Substitution: Copper-ammonia complexes, copper-organic ligand complexes.

科学的研究の応用

Agricultural Applications

Fungicide and Herbicide Use

- Basic copper sulfate is primarily used as a fungicide in agricultural practices. It is a key component of the Bordeaux mixture, which combines copper sulfate and calcium hydroxide to control fungal diseases in crops such as grapes and melons .

- It also serves as an herbicide and algicide , effectively managing algal blooms in aquatic environments and controlling pests like slugs and snails in irrigation systems .

Nutritional Supplement

- In animal husbandry, BCS is utilized as a feed additive to correct copper deficiencies in livestock, particularly in pigs and poultry. This supplementation promotes growth and overall health .

Industrial Applications

Electroplating and Batteries

- This compound is widely employed in the electroplating industry , where it acts as an electrolyte in baths for depositing copper onto various substrates. This process is crucial for enhancing the corrosion resistance and aesthetic appeal of metal products .

Textile and Leather Industries

- In the textile sector, BCS functions as a mordant in dyeing processes, facilitating the adherence of dyes to fabrics. Similarly, it is used in leather processing to improve dye uptake and enhance colorfastness .

Wood Preservation

- The compound serves as an effective wood preservative , protecting timber from fungal decay and insect infestation. This application is particularly valuable in construction and outdoor furniture manufacturing .

Medical Applications

Antiseptic Properties

- This compound exhibits strong antiseptic properties, making it useful in treating infections caused by fungi and bacteria. It has been historically applied in wound care and as a topical treatment for various skin conditions .

Analytical Chemistry

- In laboratory settings, BCS is utilized as a reagent in various chemical tests, including Fehling's solution for reducing sugars and Biuret reagent for protein detection. Its ability to form colored complexes aids in qualitative analysis .

Artistic Applications

Etching and Dyeing

- In the arts, this compound is used for etching metals , allowing artists to create intricate designs on surfaces like zinc and aluminum. Additionally, it serves as a mordant in vegetable dyeing processes, enhancing color vibrancy .

Art Installations

- An example of its artistic use includes the work "Seizure" by artist Roger Hiorns, where an abandoned flat was filled with copper sulfate solution to create stunning crystalline structures on walls and ceilings .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Agriculture | Fungicide | Bordeaux mixture for crop protection |

| Herbicide | Control of algae and pests | |

| Nutritional Supplement | Copper deficiency correction in livestock | |

| Industrial | Electroplating | Used as an electrolyte for metal deposition |

| Textile Mordant | Enhances dye adherence | |

| Wood Preservative | Protects against decay and insects | |

| Medical | Antiseptic | Treatment for skin infections |

| Analytical Reagent | Used in chemical tests for sugars and proteins | |

| Artistic | Etching | Creates designs on metal surfaces |

| Art Installations | Used to create crystalline art pieces |

Case Studies

- Agricultural Efficacy

- Electroplating Innovations

- Artistic Exploration

作用機序

Basic copper sulfate exerts its effects primarily through the release of copper ions. These ions interact with various molecular targets, including enzymes and proteins, disrupting their normal function. The copper ions can also generate reactive oxygen species, leading to oxidative stress and damage to cellular components. This mechanism is particularly effective in controlling fungal and bacterial growth.

類似化合物との比較

Copper(II) sulfate (CuSO₄): A blue crystalline solid commonly used in agriculture and industry.

Copper(II) hydroxide (Cu(OH)₂): A blue-green solid used as a fungicide and in the preparation of other copper compounds.

Copper(II) oxide (CuO): A black solid used in ceramics, glass, and as a catalyst.

Uniqueness of Basic Copper Sulfate: this compound is unique due to its specific chemical structure, which includes both sulfate and hydroxide groups. This structure allows it to act as both a source of copper ions and a basic compound, making it particularly effective as a fungicide and bactericide. Its green color and monoclinic crystal structure also distinguish it from other copper compounds.

生物活性

Basic copper sulfate (BCS), represented by the formula , is a compound that exhibits significant biological activity, particularly in its antimicrobial and antifungal properties. This article explores the various aspects of its biological activity, including its antibacterial effects, fungicidal properties, and implications for health and environmental safety.

Antibacterial Activity

Numerous studies have demonstrated that this compound possesses potent antibacterial properties against a range of pathogens. A notable study reported that copper sulfate salts showed significant antibacterial activity against multi-drug resistant nosocomial pathogens, with minimum inhibitory concentrations (MICs) ranging from 100 to 200 µg/ml. The minimum bactericidal concentration (MBC) was determined to be 1600 µg/ml, effectively inhibiting the growth of various bacteria including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 200 | 400 |

| Proteus vulgaris | 200 | 400 |

| Escherichia coli | 100 | 1600 |

| Klebsiella oxytoca | 800 | 1600 |

The study indicated that BCS exhibited either bactericidal or bacteriostatic effects depending on the concentration used. For instance, a concentration of 800 µg/ml inhibited bacterial growth in approximately 80% of isolates from clinical samples . The antibacterial mechanisms are believed to involve the inactivation of enzymatic pathways, formation of reactive oxygen species, and alteration of bacterial cell wall synthesis .

Antifungal Properties

This compound is also recognized for its antifungal activity. A patent describes a novel formulation of BCS that demonstrates stronger fungicidal effects compared to previously known copper sulfates. This formulation is effective against various microorganisms responsible for plant diseases, indicating its potential application in agriculture as a fungicide .

Table 2: Fungicidal Activity of this compound

| Pathogen | Efficacy |

|---|---|

| Botrytis cinerea | High |

| Fusarium oxysporum | Moderate |

| Phytophthora infestans | High |

The mechanism behind the antifungal action is thought to involve disruption of fungal cell membranes and interference with metabolic pathways essential for fungal growth .

Toxicological Aspects

While BCS exhibits beneficial biological activities, it is crucial to consider its toxicity profile. The U.S. EPA classifies copper sulfate as having low dermal toxicity but recognizes its potential for severe eye irritation . Ingestion can lead to acute poisoning, with symptoms ranging from gastrointestinal distress to severe metabolic acidosis and hemolysis . Case studies have documented instances of accidental ingestion leading to significant health complications, underscoring the need for caution when handling this compound .

Case Studies

-

Case Study: Accidental Ingestion

A 45-year-old male experienced severe symptoms including hemolysis and acute kidney injury after accidental consumption of copper sulfate. He required intensive medical intervention including hemodialysis and corticosteroid therapy for recovery . -

Case Study: Occupational Exposure

A painter presented with symptoms consistent with copper sulfate poisoning after alleged suicidal ingestion. Treatment included intravenous chelation therapy and supportive care, highlighting the compound's potential lethality when misused .

特性

IUPAC Name |

tetracopper;hexahydroxide;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Cu.H2O4S.6H2O/c;;;;1-5(2,3)4;;;;;;/h;;;;(H2,1,2,3,4);6*1H2/q4*+2;;;;;;;/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITQZINTSYBKIU-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu4H6O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057958 | |

| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1333-22-8, 55200-89-0, 12527-76-3 | |

| Record name | Basic copper sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055200890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper hydroxide sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetracopper hexahydroxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribasic copper sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC COPPER SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUP529P5NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。